molecular formula C22H18N4O3S2 B3307498 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 933229-16-4

3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B3307498
CAS RN: 933229-16-4
M. Wt: 450.5 g/mol
InChI Key: VTXLMTRPDCSOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide, also known as MRT67307, is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a selective inhibitor of the p38α MAPK pathway, which is involved in the regulation of cell proliferation, differentiation, and survival. The p38α MAPK pathway is activated in response to various stress signals, including oxidative stress, inflammation, and DNA damage. The activation of the p38α MAPK pathway leads to the phosphorylation of various downstream targets, including transcription factors, cytokines, and chemokines, which regulate cell survival, proliferation, and differentiation. 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide inhibits the activation of the p38α MAPK pathway by binding to the ATP-binding pocket of the p38α MAPK enzyme, preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects
3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis (programmed cell death) and cell cycle arrest. In inflammation research, 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurodegenerative disorder research, 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has been shown to protect neurons from oxidative stress and inflammation, leading to a reduction in neuronal damage and death.

Advantages and Limitations for Lab Experiments

3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the p38α MAPK pathway, which allows for specific targeting of this pathway in cellular and animal models. However, 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide also has some limitations, including its potential toxicity and off-target effects, which can lead to unwanted side effects in cellular and animal models.

Future Directions

There are several future directions for the scientific research of 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide. One direction is to further investigate the therapeutic potential of 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of the p38α MAPK pathway, which can be used in combination with 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide to enhance its therapeutic efficacy. Finally, future research can focus on the development of new delivery systems for 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide, which can improve its bioavailability and reduce its potential toxicity.

Scientific Research Applications

3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth and survival of cancer cells by targeting the p38α MAPK pathway, which is involved in the regulation of cell proliferation, differentiation, and survival. Inflammation research has also shown that 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can reduce the production of inflammatory cytokines and chemokines by inhibiting the p38α MAPK pathway, which is a key mediator of inflammation. In neurodegenerative disorder research, 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.

properties

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c1-15-8-10-18(11-9-15)31(28,29)26-17-6-4-5-16(13-17)21(27)25-22-24-20(14-30-22)19-7-2-3-12-23-19/h2-14,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXLMTRPDCSOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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